N-(4-cyano-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-(4-cyano-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzothiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(4-cyano-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(4-cyano-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the cyano and benzamide groups.
2-Aminobenzothiazole: Contains an amino group instead of the cyano and benzamide groups.
4-Cyanobenzothiazole: Lacks the benzamide group.
Uniqueness
N-(4-cyano-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the cyano and benzamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
N-(4-cyano-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-9-11-7-4-8-12-13(11)17-15(20-12)18-14(19)10-5-2-1-3-6-10/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQFJZACAXSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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